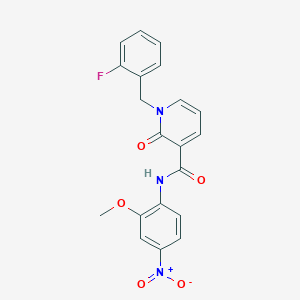

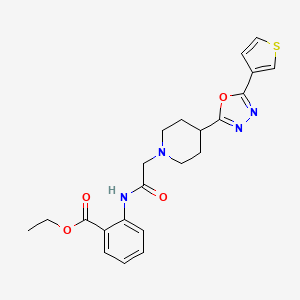

![molecular formula C26H27N3O2S2 B2379354 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-16-1](/img/structure/B2379354.png)

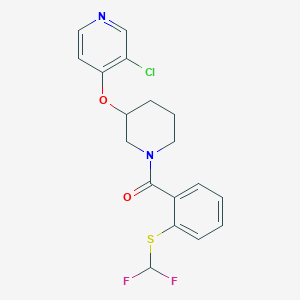

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a benzylpiperidine, a thienopyrimidinone, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and thienopyrimidinone rings would likely contribute to the rigidity of the molecule, while the sulfanyl and oxoethyl groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been known to exhibit various biological activities. For instance, pyrazolo[3,4-d]pyrimidines have shown potential as antiviral, antimicrobial, and antitumor agents .Wissenschaftliche Forschungsanwendungen

Dual Enzyme Inhibition

Research into thieno[2,3-d]pyrimidine derivatives has shown their efficacy as dual inhibitors of key enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair. A study by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating potent dual inhibitory activities against human TS and DHFR. This finding indicates the potential of these compounds in cancer therapy due to their ability to inhibit rapidly dividing cells by targeting folate metabolism pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Another aspect of thieno[3,2-d]pyrimidine derivatives' utility is their antimicrobial efficacy. Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl groups, which showed significant antimicrobial activities, surpassing those of reference drugs in some cases. This suggests their potential as novel antimicrobial agents, possibly offering new treatments for resistant bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Antifolate Agents for Chemotherapy

Gangjee et al. (2007) described the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds were intended as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. Some derivatives showed potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients, indicating their utility in designing targeted chemotherapy agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Anti-Helicobacter Pylori Activity

Compounds based on thieno[3,2-d]pyrimidine scaffolds have also been investigated for their activity against Helicobacter pylori, a major cause of gastric ulcers and cancer. Carcanague et al. (2002) expanded the chemistry of these compounds to produce derivatives with potent and selective activities against H. pylori, offering a promising direction for developing new therapies against this pathogen (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2/c30-23(28-14-11-20(12-15-28)17-19-7-3-1-4-8-19)18-33-26-27-22-13-16-32-24(22)25(31)29(26)21-9-5-2-6-10-21/h1-10,20H,11-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGKJDZXNTFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

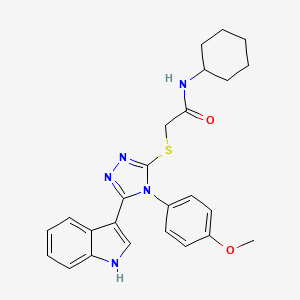

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)

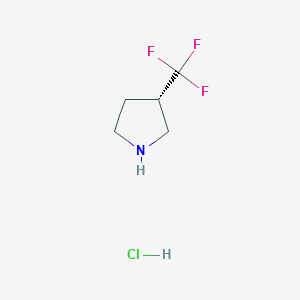

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)

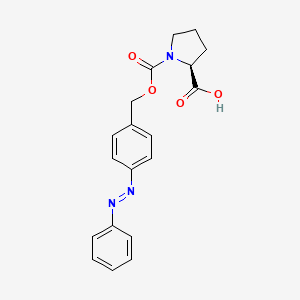

![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)